molecular formula C16H21N5O2 B4935805 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-methylpiperazine

1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-methylpiperazine

Katalognummer B4935805
Molekulargewicht: 315.37 g/mol
InChI-Schlüssel: ZYMGZPLQRLNOFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-methylpiperazine, also known as BMNIP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. In recent years, BMNIP has gained significant attention due to its potential therapeutic applications in cancer treatment and neurodegenerative diseases.

Wirkmechanismus

1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-methylpiperazine acts as a potent inhibitor of PARP by binding to the catalytic domain of the enzyme. PARP is an enzyme that plays a crucial role in DNA repair, particularly in response to DNA damage caused by oxidative stress. By inhibiting PARP, 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-methylpiperazine prevents the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-methylpiperazine has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a PARP inhibitor, 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-methylpiperazine has been shown to inhibit the activity of other enzymes, such as the protein kinase CK2. 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-methylpiperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-methylpiperazine has several advantages as a research tool. It is a highly potent and selective inhibitor of PARP, making it an ideal tool for studying the role of PARP in DNA repair and other cellular processes. However, 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-methylpiperazine also has some limitations. It is relatively expensive and can be difficult to synthesize in large quantities. Additionally, its effects can be difficult to interpret in complex biological systems, as PARP is involved in multiple cellular processes.

Zukünftige Richtungen

There are several future directions for research on 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-methylpiperazine. One area of interest is the development of more potent and selective PARP inhibitors. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors in cancer patients. Additionally, there is growing interest in the use of PARP inhibitors in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is a need for further research on the role of PARP in neurodegenerative diseases, and the potential therapeutic applications of PARP inhibitors in these conditions.
In conclusion, 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-methylpiperazine, or 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-methylpiperazine, is a potent inhibitor of the enzyme PARP, with potential therapeutic applications in cancer treatment and neurodegenerative diseases. While 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-methylpiperazine has several advantages as a research tool, there are also limitations to its use. Future research on 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-methylpiperazine and other PARP inhibitors will be critical in advancing our understanding of DNA repair and developing new treatments for cancer and other diseases.

Synthesemethoden

The synthesis of 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-methylpiperazine involves the condensation of 1-benzyl-2-methyl-4-nitroimidazole with 4-methylpiperazine. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon or Raney nickel. The resulting product is a yellow crystalline solid with a high degree of purity.

Wissenschaftliche Forschungsanwendungen

1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-methylpiperazine has been extensively studied for its potential therapeutic applications in cancer treatment. PARP inhibitors, such as 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-methylpiperazine, have been shown to selectively kill cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes. 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-methylpiperazine has also been investigated for its role in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as PARP activation has been shown to contribute to neuronal death.

Eigenschaften

IUPAC Name

1-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-13-17-15(21(22)23)16(19-10-8-18(2)9-11-19)20(13)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMGZPLQRLNOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)N3CCN(CC3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-methylpiperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.